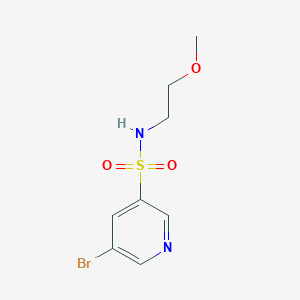

5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-N-(2-methoxyethyl)pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O3S/c1-14-3-2-11-15(12,13)8-4-7(9)5-10-6-8/h4-6,11H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBONAUDFKOJFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CC(=CN=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide typically involves the following steps:

Sulfonamidation: The attachment of a sulfonamide group at the 3rd position of the pyridine ring.

These reactions are carried out under controlled conditions, often involving the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve efficient and sustainable production.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the desired therapeutic effects. The bromine atom and methoxyethyl group may also contribute to the compound’s overall activity by influencing its binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 5-bromo-N-(2-methoxyethyl)pyridine-3-sulfonamide with structurally related pyridine sulfonamides, focusing on molecular features, biological activity, and synthesis strategies.

Table 1: Structural and Functional Comparison of Pyridine Sulfonamide Derivatives

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity

- The 1-phenylethyl group in 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide enhances PI3Kα inhibition (IC₅₀ = 1.08 μM for R-isomer) compared to simpler alkyl/ether substituents, likely due to improved hydrophobic interactions in the kinase ATP-binding pocket .

- Stereochemistry : The R-isomer of the 1-phenylethyl derivative shows 2.5-fold greater activity than the S-isomer, highlighting the importance of chiral centers in drug design .

Synthesis Efficiency

- Continuous flow synthesis (e.g., for 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide) offers advantages over batch methods, including faster reaction times (>90% yield in 24 hours) and scalability for industrial applications .

Lipophilicity: Derivatives with bulkier substituents (e.g., 1-ethylpiperidin-3-yl) exhibit higher XLogP3 values (~1.5–2.0), favoring membrane permeability but reducing solubility .

Structural Insights from Crystallography

- X-ray studies of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide reveal planar pyridine rings and sulfonamide torsion angles of ~75°, critical for molecular docking accuracy .

Biologische Aktivität

5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its significant biological activities, particularly in antimicrobial and anti-inflammatory domains. The unique structure of this compound, characterized by a pyridine ring with a bromine atom, a methoxyethyl group, and a sulfonamide functional group, contributes to its diverse pharmacological properties.

- Molecular Formula : C₈H₁₁BrN₂O₃S

- Classification : Sulfonamides

- Key Functional Groups : Bromine, methoxyethyl, sulfonamide

The biological activity of 5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide primarily arises from its ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis. This mechanism underlines its effectiveness as an antibacterial agent. Moreover, the compound has shown potential interactions with various biological targets through non-covalent interactions such as hydrogen bonding and electrostatic interactions, influencing several biochemical pathways related to inflammation and pain perception.

Biological Activities

-

Antimicrobial Activity

- Exhibits significant inhibition against a variety of bacteria by targeting folate synthesis pathways.

- Structurally similar compounds have demonstrated comparable antibacterial effects, reinforcing the potential of 5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide in treating bacterial infections.

- Anti-inflammatory Properties

- Potential Anti-cancer Activity

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of 5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide:

- MTT Assay : Assessed the viability of various cell lines, revealing that the compound exhibits cytotoxic effects at specific concentrations.

- Gene Expression Analysis : Showed a significant reduction in the expression of pro-inflammatory cytokines (IL-1β) upon treatment with the compound .

Case Studies

Recent studies have highlighted the efficacy of 5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide in various therapeutic contexts:

Comparative Analysis with Related Compounds

A comparative analysis reveals how structural variations influence biological activity:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Bromo-N-methylpyridine-3-sulfonamide | Methyl group instead of methoxyethyl | Potentially different pharmacokinetics |

| 4-Amino-N-(2-methoxyethyl)pyridine-3-sulfonamide | Amino group at para position | Different biological activity profile |

| 5-Chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide | Chlorine substitution instead of bromine | May exhibit varied reactivity compared to bromine. |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.